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Compound of Interest

Compound Name: Nintedanib-13C,d3

Cat. No.: B15133652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Nintedanib-13C,d3, an isotopically labeled analog of Nintedanib. This stable isotope-labeled

compound is a critical tool in pharmacokinetic studies, serving as an internal standard for

quantitative analysis by mass spectrometry.

Introduction
Nintedanib is a potent small-molecule tyrosine kinase inhibitor that targets multiple receptor

tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast

growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3]

By blocking these signaling pathways, Nintedanib effectively inhibits processes involved in

angiogenesis and fibrosis.[2][3] It is approved for the treatment of idiopathic pulmonary fibrosis

(IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and certain types of

non-small cell lung cancer (NSCLC).

Nintedanib-13C,d3 is the 13C- and deuterium-labeled form of Nintedanib. The incorporation of

stable heavy isotopes allows it to be distinguished from the unlabeled drug by mass

spectrometry, making it an ideal internal standard for bioanalytical assays. This guide details its

synthesis, characterization, and the signaling pathways it inhibits.
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The key physicochemical properties of Nintedanib-13C,d3 are summarized in the table below.

Property Value Reference

Molecular Formula C₃₀¹³CH₃₀D₃N₅O₄

Molecular Weight 543.6 - 543.7 g/mol

Appearance
White to off-white or pale

yellow solid powder

Purity ≥95% - ≥99%

Solubility

Soluble in DMSO, slightly

soluble in Methanol (with

heating)

Storage Store at -20°C

Synthesis of Nintedanib-13C,d3
The synthesis of Nintedanib involves the condensation of two key intermediates. The isotopic

labels are introduced through the use of a labeled precursor, specifically a labeled methyl

group on the piperazine moiety.

Experimental Workflow for Synthesis
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Synthesis of Labeled Intermediate Synthesis of Amine Precursor

Coupling and Final Synthesis

Piperazine

1-(Methyl-¹³C,d₃)piperazine

Labeled Methyl Source
(e.g., ¹³CD₃I)

Labeled Amine Intermediate

N-(4-aminophenyl)-N-methylacetamide

N-(4-aminophenyl)-2-chloro-N-methylacetamide

Chloroacetyl chloride

Nintedanib-¹³C,d₃

Methyl (Z)-3-((phenyl)(ethoxy)methylene)
-2-oxoindoline-6-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for Nintedanib-13C,d3.

Detailed Experimental Protocol
While specific proprietary synthesis details may vary, a general synthetic approach based on

published literature for Nintedanib is as follows:

Preparation of the Labeled Piperazine Intermediate:

React piperazine with a labeled methyl source, such as (¹³C,d₃)-methyl iodide, under basic

conditions to yield 1-(methyl-¹³C,d₃)piperazine. The reaction is typically performed in a

suitable organic solvent like acetonitrile or DMF.

Preparation of the Amine Precursor:
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Synthesize N-(4-aminophenyl)-N-methyl-2-(4-(methyl-¹³C,d₃)piperazin-1-yl)acetamide.

This is achieved by reacting N-(4-aminophenyl)-2-chloro-N-methylacetamide with the 1-

(methyl-¹³C,d₃)piperazine prepared in the previous step.

Condensation to form Nintedanib-13C,d3:

The key final step involves the condensation of the labeled amine precursor with an

activated oxindole intermediate, such as (Z)-methyl 3-((phenyl)(ethoxy)methylene)-2-

oxoindoline-6-carboxylate.

The reaction is typically carried out in a high-boiling point solvent like dimethylformamide

(DMF) at an elevated temperature (e.g., 65-80°C).

After the reaction is complete, the mixture is cooled, and the product is precipitated by the

addition of water.

Purification:

The crude product is collected by filtration and washed with appropriate solvents.

Further purification is achieved through recrystallization or column chromatography to

yield Nintedanib-13C,d3 with high purity.

Characterization and Quality Control
Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of Nintedanib-13C,d3.

Characterization Data Summary
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Analysis Technique Parameter Typical Result

LC-MS/MS [M+H]⁺ m/z 544.3 (Expected: 544.28)

Key Fragment
m/z 116.1 (from labeled

piperazine moiety)

¹H NMR Chemical Shift (δ)

Consistent with Nintedanib

structure, absence of signal for

N-CH₃ on piperazine.

¹³C NMR Chemical Shift (δ)

Signal corresponding to the

¹³C-labeled methyl group,

showing coupling to deuterium.

HPLC Purity
≥99% (as per vendor

specifications)

Retention Time (RT)
~6.14 min (under specific

reported conditions)

Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC):

Objective: To determine the purity of the synthesized compound.

Method: A reverse-phase HPLC method is typically employed.

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium

formate) and an organic solvent (e.g., acetonitrile).

Detection: UV detection at a wavelength of 285 nm or 392 nm.

Analysis: The purity is calculated based on the area percentage of the main peak relative

to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15133652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To confirm the molecular weight and structure.

Method: The sample is analyzed using a UPLC system coupled to a triple quadrupole

mass spectrometer.

Ionization: Electrospray ionization in positive mode (ESI+).

Analysis: Monitor for the precursor ion transition to a specific product ion. For Nintedanib-
13C,d3, the transition would be approximately m/z 544.3 → 116.1, confirming the

presence of the labeled piperazine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the chemical structure and the position of the isotopic labels.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: The spectrum should match that of unlabeled Nintedanib, with the notable

exception of the singlet corresponding to the methyl protons on the piperazine ring, which

will be absent due to deuteration.

¹³C NMR: The spectrum will show a signal for the ¹³C-labeled carbon, which will appear as

a multiplet due to coupling with the three deuterium atoms.

Mechanism of Action and Signaling Pathways
Nintedanib functions as a competitive inhibitor at the ATP-binding pocket of several receptor

tyrosine kinases. This action blocks the autophosphorylation of the receptors and inhibits

downstream signaling cascades that are crucial for cell proliferation, migration, and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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